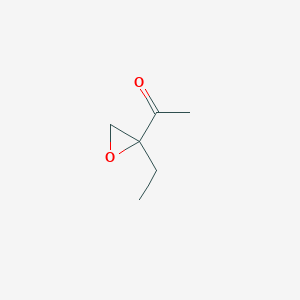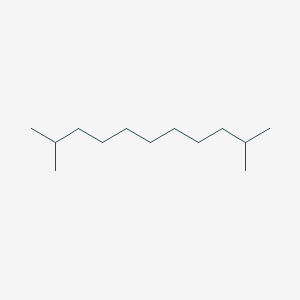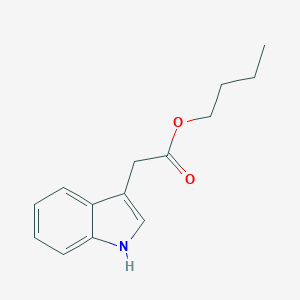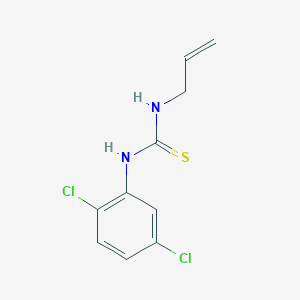
N-(4-nitro-1H-pyrazol-5-yl)acetamide
Vue d'ensemble
Description
It is a second-generation integrase inhibitor that was structurally derived from an earlier compound, dolutegravir, by scientists at Gilead Sciences . Bictegravir Sodium is known for its high efficacy and low cytotoxicity, making it a valuable component in antiretroviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bictegravir Sodium involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the oxazepine ring.
- Introduction of the trifluorobenzyl group.
- Final conversion to the sodium salt form .
Industrial Production Methods
Industrial production of Bictegravir Sodium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Strict control of reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bictegravir Sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Bictegravir Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying integrase inhibitors and their interactions with viral DNA.
Biology: Investigated for its effects on viral replication and integration into host genomes.
Medicine: A key component in antiretroviral therapy for the treatment of HIV-1 infection.
Industry: Employed in the development of new antiviral drugs and therapeutic regimens.
Mechanism of Action
Bictegravir Sodium exerts its effects by inhibiting the strand transfer activity of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. By binding to the active site of the integrase enzyme, Bictegravir Sodium prevents the insertion of viral DNA, thereby blocking viral replication and propagation . The molecular targets include the integrase enzyme and the viral DNA, and the pathways involved are related to the viral replication cycle .
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: The precursor to Bictegravir Sodium, also an integrase inhibitor.
Raltegravir: Another integrase inhibitor used in the treatment of HIV-1 infection.
Elvitegravir: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness of Bictegravir Sodium
Bictegravir Sodium is unique due to its improved pharmacokinetic profile, higher potency, and lower cytotoxicity compared to its predecessors. It has a longer half-life, allowing for once-daily dosing without the need for a boosting agent . Additionally, it has shown a better resistance profile, making it effective against strains of HIV-1 that are resistant to other integrase inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GS-9883 Sodium involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the oxazepine ring.
- Introduction of the trifluorobenzyl group.
- Final conversion to the sodium salt form .
Industrial Production Methods
Industrial production of GS-9883 Sodium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Strict control of reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
GS-9883 Sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Applications De Recherche Scientifique
GS-9883 Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying integrase inhibitors and their interactions with viral DNA.
Biology: Investigated for its effects on viral replication and integration into host genomes.
Medicine: A key component in antiretroviral therapy for the treatment of HIV-1 infection.
Industry: Employed in the development of new antiviral drugs and therapeutic regimens.
Mécanisme D'action
GS-9883 Sodium exerts its effects by inhibiting the strand transfer activity of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. By binding to the active site of the integrase enzyme, GS-9883 Sodium prevents the insertion of viral DNA, thereby blocking viral replication and propagation . The molecular targets include the integrase enzyme and the viral DNA, and the pathways involved are related to the viral replication cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dolutegravir: The precursor to GS-9883 Sodium, also an integrase inhibitor.
Raltegravir: Another integrase inhibitor used in the treatment of HIV-1 infection.
Elvitegravir: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness of GS-9883 Sodium
GS-9883 Sodium is unique due to its improved pharmacokinetic profile, higher potency, and lower cytotoxicity compared to its predecessors. It has a longer half-life, allowing for once-daily dosing without the need for a boosting agent . Additionally, it has shown a better resistance profile, making it effective against strains of HIV-1 that are resistant to other integrase inhibitors .
Propriétés
IUPAC Name |
N-(4-nitro-1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMPQAQKCPHLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600147 | |
| Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-96-4 | |
| Record name | N-(4-Nitro-1H-pyrazol-3-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)




